
Citric acid-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Citric acid-d4-1 is synthesized by replacing the hydrogen atoms in citric acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. The process typically involves the use of deuterated water (D2O) and deuterated sulfuric acid (D2SO4) under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar methods as in laboratory synthesis, with additional steps to ensure purity and isotopic enrichment. The process involves fermentation using microorganisms such as Aspergillus niger, followed by isotopic exchange reactions to incorporate deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Citric acid-d4-1 undergoes similar chemical reactions as non-deuterated citric acid, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions are similar to those of non-deuterated citric acid, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield oxaloacetic acid-d4, while reduction can produce isocitric acid-d4 .
Applications De Recherche Scientifique
Citric acid-d4-1 is widely used in various scientific research fields due to its unique properties:
Chemistry: It is used as a tracer in metabolic studies to understand the citric acid cycle and other biochemical pathways.
Biology: Researchers use it to study metabolic processes and enzyme kinetics involving citric acid.
Medicine: It is employed in diagnostic tests to measure citrate levels in biological fluids, aiding in the diagnosis of metabolic disorders.
Industry: This compound is used in the development of pharmaceuticals and as a standard in analytical chemistry for quantifying citric acid and its derivatives
Mécanisme D'action
The mechanism of action of citric acid-d4-1 is similar to that of non-deuterated citric acid. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. In metabolic pathways, it participates in the citric acid cycle, where it undergoes enzymatic transformations to produce energy and metabolic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric acid-13C6: An isotopic analogue where carbon atoms are replaced with carbon-13.
Citric acid-2,4-13C2: Another isotopic variant with specific carbon atoms replaced by carbon-13.
Succinic acid-2,2,3,3-d4: A deuterated analogue of succinic acid, another intermediate in the citric acid cycle.
Uniqueness
Citric acid-d4-1 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium also provides insights into reaction mechanisms and isotope effects, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C6H8O7 |
|---|---|
Poids moléculaire |
196.15 g/mol |
Nom IUPAC |
trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3 |
Clé InChI |
KRKNYBCHXYNGOX-JYXXEXINSA-N |
SMILES isomérique |
[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


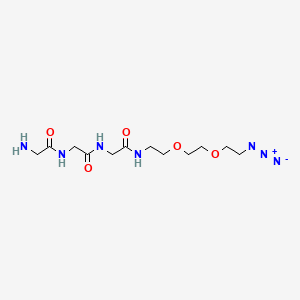
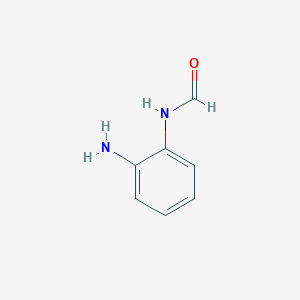
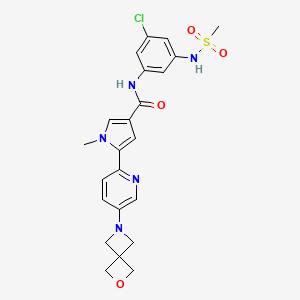
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
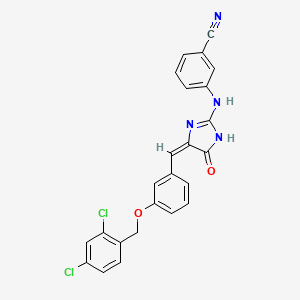
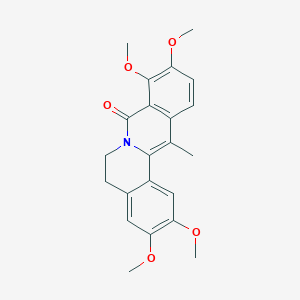
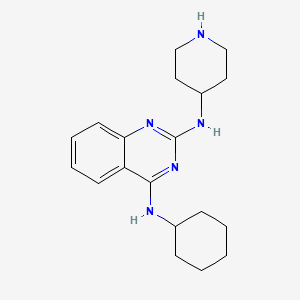


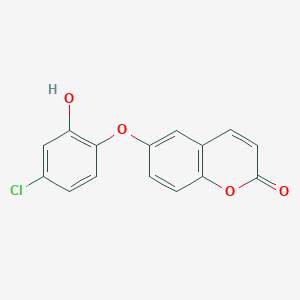
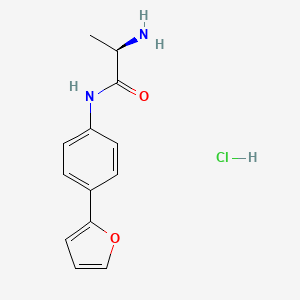
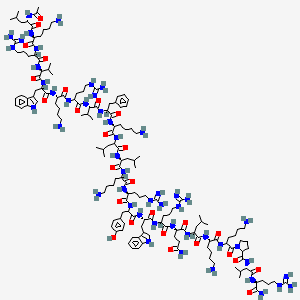
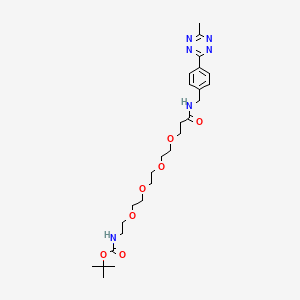
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
